molecular formula C23H20O4 B11610055 10-(4-methoxyphenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one

10-(4-methoxyphenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one

Cat. No.: B11610055
M. Wt: 360.4 g/mol
InChI Key: VXHOWJMSVNAOSA-UHFFFAOYSA-N
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Description

This compound belongs to the benzo[c]furochromenone family, characterized by a fused tricyclic framework with a furan ring and a chromenone moiety. The structure features a 4-methoxyphenyl substituent at position 10, a methyl group at position 7, and a tetrahydro (partially saturated) ring system (1,2,3,4-tetrahydro). These modifications influence its electronic, steric, and solubility properties, making it distinct from simpler furochromenone derivatives.

Properties

Molecular Formula

C23H20O4

Molecular Weight

360.4 g/mol

IUPAC Name

10-(4-methoxyphenyl)-7-methyl-1,2,3,4-tetrahydro-[1]benzofuro[6,5-c]isochromen-5-one

InChI

InChI=1S/C23H20O4/c1-13-21-19(20(12-26-21)14-7-9-15(25-2)10-8-14)11-18-16-5-3-4-6-17(16)23(24)27-22(13)18/h7-12H,3-6H2,1-2H3

InChI Key

VXHOWJMSVNAOSA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC(=O)C4=C3CCCC4)C(=CO2)C5=CC=C(C=C5)OC

Origin of Product

United States

Preparation Methods

Reaction Pathway

  • Starting Materials :

    • 4-Methoxyacetophenone

    • Ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate (precursor from)

  • Procedure :

    • Step 1 : React 4-methoxyacetophenone with phosphorus pentachloride (PCl₅) in dichloromethane at 35–40°C to form an acid chloride intermediate.

    • Step 2 : Perform Friedel-Crafts alkylation using triethylamine (Et₃N) as a base and 4-iodoaniline in dichloromethane at 0–5°C.

    • Step 3 : Cyclize the intermediate under acidic conditions (H₂O/HCl) to yield the tetrahydrobenzo[c]furochromenone core.

  • Yield : 83% (crude) after purification via recrystallization.

Key Data

ParameterValue
Temperature (Step 1)35–40°C
Solvent (Step 2)Dichloromethane
Catalyst (Step 3)HCl
Purity (HPLC)99%

Method 2: Propargylic Alcohol Annulation

Reaction Pathway

  • Starting Materials :

    • 4-Hydroxy-1-methylquinolin-2(1H)-one

    • Propargylic alcohol derivatives

  • Procedure :

    • Step 1 : Perform a [3 + 3] annulation between 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohol using p-toluenesulfonic acid (pTsOH) in 1,2-dichloroethane (DCE) at 84°C.

    • Step 2 : Catalyze the cyclization with Cu(OTf)₂ to form the furo[3,2-c]quinolone intermediate.

    • Step 3 : Introduce the 4-methoxyphenyl group via Suzuki-Miyaura coupling using Pd(PPh₃)₄ and K₂CO₃ in tetrahydrofuran (THF).

  • Yield : 70–80% after column chromatography.

Key Data

ParameterValue
Catalyst (Step 1)pTsOH·H₂O (10 mol%)
Temperature (Step 2)84°C
Coupling Agent (Step 3)Pd(PPh₃)₄

Method 3: Yb(OTf)₃-Catalyzed [3 + 2] Annulation

Reaction Pathway

  • Starting Materials :

    • 4-Hydroxycoumarin

    • β-Nitroalkenes

  • Procedure :

    • Step 1 : React 4-hydroxycoumarin with β-nitroalkenes in the presence of Yb(OTf)₃ (5 mol%) in ethanol at reflux.

    • Step 2 : Reduce the nitro group to an amine using H₂/Pd-C, followed by methylation with methyl iodide (CH₃I).

    • Step 3 : Perform oxidative cyclization with CAN (ceric ammonium nitrate) to form the furochromone core.

  • Yield : 48–75% after silica gel chromatography.

Key Data

ParameterValue
Catalyst (Step 1)Yb(OTf)₃ (5 mol%)
Reducing Agent (Step 2)H₂/Pd-C (10 wt%)
Oxidizing Agent (Step 3)CAN

Comparative Analysis of Methods

ParameterMethod 1Method 2Method 3
Overall Yield 83%70–80%48–75%
Catalyst Cost Low (HCl)Moderate (Pd)High (Yb(OTf)₃)
Reaction Time 6–8 hours10–12 hours12–24 hours
Scalability IndustrialLab-scaleLab-scale

Critical Challenges and Optimizations

  • Regioselectivity :

    • Method 2 requires precise control of propargylic alcohol orientation to avoid byproducts.

  • Functional Group Tolerance :

    • Method 3’s Yb(OTf)₃ catalyst is sensitive to steric hindrance from the 4-methoxyphenyl group.

  • Purification :

    • Silica gel chromatography is essential for isolating the tetrahydrobenzo[c]furochromenone due to polar byproducts.

Industrial-Scale Considerations

  • Method 1 is preferred for large-scale synthesis due to its simplicity and use of low-cost catalysts (HCl, Et₃N).

  • Method 2 ’s reliance on palladium catalysts increases production costs but offers higher enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions

10-(4-methoxyphenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

10-(4-methoxyphenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 10-(4-methoxyphenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The following table compares the target compound with structurally related analogs from the provided evidence:

Compound Name Substituents Molecular Formula Key Structural Differences
10-(4-Methoxyphenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one (Target) 4-OCH₃, 7-CH₃, tetrahydro ring Inferred: C₂₃H₂₀O₄ Methoxy group (electron-donating), methyl group (steric effects), and tetrahydro saturation.
10-(4-Fluorophenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one (CID 707752) 4-F, 7-CH₃, tetrahydro ring C₂₂H₁₇FO₃ Fluoro substituent (electron-withdrawing) instead of methoxy; similar methyl and tetrahydro.
10-(4-Methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one (CID 707817) 4-OCH₃ C₂₂H₁₄O₄ Lacks methyl and tetrahydro groups; fully aromatic chromenone core.

Implications of Substituent Variations

Methoxy (4-OCH₃) vs. Fluoro (4-F) Substituents

  • Electronic Effects : The methoxy group is electron-donating via resonance, increasing electron density on the phenyl ring. This contrasts with the electron-withdrawing fluorine atom in CID 707752, which may reduce π-π stacking interactions .

Methyl (7-CH₃) and Tetrahydro Modifications

  • Steric Effects : The 7-methyl group introduces steric hindrance, which could restrict rotational freedom or block access to binding pockets in enzymes or receptors.

Positional Isomerism (3-Methoxy vs. 4-Methoxy)

4-methoxy) could alter dipole moments and hydrogen-bonding capabilities, as seen in related aromatic systems .

Biological Activity

The compound 10-(4-methoxyphenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one is a member of the chromene family and has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of the compound is C23H20O4C_{23}H_{20}O_{4}, and it has a molecular weight of approximately 360.4 g/mol. The structure features a fused chromene system with a methoxyphenyl substituent, which is significant for its biological activity.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties. For instance, derivatives of chromenes have shown the ability to scavenge free radicals and inhibit oxidative stress, which is crucial for preventing cellular damage associated with various diseases .

Anti-inflammatory Effects

In vitro studies have demonstrated that compounds related to this class exhibit anti-inflammatory activity. For example, certain chromene derivatives have been reported to reduce inflammation markers in cell cultures more effectively than standard anti-inflammatory drugs like dexamethasone . This suggests that the target compound may also possess similar beneficial effects.

Anticancer Properties

The anticancer potential of related compounds has been explored extensively. Some studies indicate that chromene derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle proteins and apoptosis-related factors . Specifically, compounds similar to 10-(4-methoxyphenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one have shown promising results against various cancer cell lines.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Reactive Oxygen Species (ROS) : By scavenging free radicals, the compound may prevent oxidative damage to cells.
  • Modulation of Inflammatory Pathways : It may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS .
  • Induction of Apoptosis : The compound might activate intrinsic apoptotic pathways leading to programmed cell death in malignant cells .

Case Studies

Several studies have highlighted the efficacy of related compounds:

  • A study on chromene derivatives indicated that they exhibit significant cytotoxicity against human cancer cell lines such as HeLa and MCF-7 with IC50 values in the low micromolar range .
  • Another research effort demonstrated that certain analogs displayed anti-inflammatory effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) in animal models .

Summary Table of Biological Activities

Activity TypeRelated CompoundMechanismReference
AntioxidantChromene DerivativesFree radical scavenging
Anti-inflammatoryChromene DerivativesInhibition of COX-2
AnticancerChromene DerivativesInduction of apoptosis

Q & A

Q. What are the established synthetic routes for 10-(4-methoxyphenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step cyclocondensation reactions. For example, chromene derivatives are synthesized via acid-catalyzed cyclization of substituted phenols with ketones or aldehydes under reflux conditions . Key parameters include:
  • Catalyst selection : Use of Lewis acids (e.g., BF₃·Et₂O) to enhance electrophilic aromatic substitution.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature control : Gradual heating (80–120°C) minimizes side reactions.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity .
  • Data Table :
ParameterOptimal ConditionYield Improvement Strategy
CatalystBF₃·Et₂O (0.1 equiv)Incremental catalyst loading
Reaction Time12–24 hoursMicrowave-assisted synthesis
WorkupAqueous extractionpH-controlled precipitation

Q. What spectroscopic techniques are most effective for structural elucidation of this compound?

  • Methodological Answer : A combination of techniques is required:
  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Assigns methoxy (δ ~3.8 ppm) and methyl groups (δ ~2.3 ppm). Aromatic protons in the furochromenone core appear as multiplet signals (δ 6.5–7.5 ppm) .
  • 2D NMR (COSY, HSQC) : Resolves coupling between adjacent protons and carbon-proton correlations.
  • Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ (exact mass: ~336.12 g/mol) and fragmentation patterns .
  • IR Spectroscopy : Identifies carbonyl (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functional groups .

Advanced Research Questions

Q. How does the compound interact with biological targets, and what methodologies are used to study its pharmacological mechanisms?

  • Methodological Answer :
  • In Silico Studies : Molecular docking (AutoDock Vina) predicts binding affinity to enzymes like cyclooxygenase-2 (COX-2). Use PubChem data for receptor-ligand interaction templates .
  • In Vitro Assays :
  • Enzyme Inhibition : Measure IC₅₀ via fluorometric assays (e.g., COX-2 inhibition).
  • Cell Viability : MTT assay on cancer cell lines (e.g., HeLa) to assess cytotoxicity .
  • In Vivo Models : Rodent studies with randomized block designs (e.g., 4 replicates, 5 animals/group) evaluate anti-inflammatory activity .

Q. What experimental designs are appropriate for studying the environmental fate of this compound?

  • Methodological Answer : Adopt a tiered approach inspired by long-term environmental studies :

Q. Laboratory Studies :

  • Hydrolysis/Photolysis : Expose compound to UV light (λ = 254 nm) in aqueous buffers (pH 4–9) to measure degradation half-life.
  • Sorption Experiments : Use batch equilibrium methods with soil samples (e.g., OECD Guideline 106).

Q. Field Studies :

  • Mesocosm Models : Simulate ecosystem exposure with controlled variables (temperature, microbial activity).

Q. Data Integration :

  • QSPR Models : Predict environmental persistence using physicochemical properties (logP, water solubility) .

Q. How can contradictions in reported biological activities be resolved through systematic analysis?

  • Methodological Answer :
  • Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) to identify outliers. Use statistical tools (Prism, R) for heterogeneity testing .
  • Reproducibility Studies : Replicate assays under standardized conditions (e.g., identical cell lines, solvent controls).
  • Mechanistic Validation : Combine knockdown (siRNA) and overexpression models to confirm target specificity .
  • Critical Factors :
Source of ContradictionResolution Strategy
Varied assay protocolsHarmonize OECD/FDA guidelines
Impurity interferenceHPLC purity verification (>98%)
Species-specific effectsCross-species comparative studies

Theoretical Framework Integration

  • Link research to pharmacophore models () and environmental risk assessment frameworks (). For example, the compound’s methoxy group may enhance lipid solubility, aligning with QSAR predictions for blood-brain barrier penetration .

Notes on Data Reliability

  • Physical properties (e.g., boiling point: 299.2°C ) are extrapolated from structurally analogous compounds. Experimental validation via DSC/TGA is recommended.

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